6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)quinoxalin-2-amine
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Overview
Description
6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a chloro group, a pyrazolyl group, and a pyridinylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the chloro group, and finally the attachment of the pyrazolyl and pyridinylmethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce a variety of substituted quinoxalines with different functional groups.
Scientific Research Applications
6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(1H-pyrazol-1-yl)quinoxalin-2-amine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine
- 6-Chloro-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine
Uniqueness
6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H17ClN6 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
6-chloro-3-(3,5-dimethylpyrazol-1-yl)-N-(pyridin-4-ylmethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C19H17ClN6/c1-12-9-13(2)26(25-12)19-18(22-11-14-5-7-21-8-6-14)23-16-4-3-15(20)10-17(16)24-19/h3-10H,11H2,1-2H3,(H,22,23) |
InChI Key |
QXVJJINGFBATIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC(=C3)Cl)N=C2NCC4=CC=NC=C4)C |
Origin of Product |
United States |
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